3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Description
3-(2-Ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a benzo[d]thiazole-derived compound with a complex substitution pattern. Its molecular formula is C₂₀H₂₆N₂O₆S₂, and it has a molecular weight of 454.57 g/mol . The structure features:
- A benzo[d]thiazol-2(3H)-imine core substituted with 4,7-dimethoxy groups on the aromatic ring.
- A 2-ethoxyethyl chain attached to the imine nitrogen (N3 position).
- A 4-methylbenzenesulfonate (tosylate) counterion, enhancing solubility in polar solvents .
This compound is synthesized via methods analogous to those described for related thiazol-2(3H)-imine derivatives, such as one-pot bromination/thiocyanation/condensation reactions using α-active methylene ketones and primary amines . It is cataloged as a high-purity (95%+) chemical, likely serving as a pharmaceutical intermediate or research reagent .
Properties
IUPAC Name |
3-(2-ethoxyethyl)-4,7-dimethoxy-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S.C7H8O3S/c1-4-18-8-7-15-11-9(16-2)5-6-10(17-3)12(11)19-13(15)14;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,14H,4,7-8H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCMLFFMQZPDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=CC(=C2SC1=N)OC)OC.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been found to exhibit a broad spectrum of biological effects, including insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities.
Mode of Action
Benzothiazole derivatives, which share a similar structure, are known to interact with their targets through various mechanisms, depending on the specific biological activity.
Biological Activity
3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₃₈H₄₃N₃O₇S₂
- Molecular Weight : 508.6 g/mol
- CAS Number : 2034156-61-9
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The following key mechanisms have been identified:
-
Anticancer Activity :
- Compounds similar to this one have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cell lines.
- The mechanism may involve:
- Inhibition of Cell Proliferation : Induces apoptosis through caspase activation.
- Cell Cycle Arrest : Causes G1/S phase arrest, inhibiting further cell division.
- Modulation of Signaling Pathways : Interferes with pathways critical for tumor growth and survival.
-
Antimicrobial and Antifungal Effects :
- Exhibits broad-spectrum antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Demonstrates antifungal properties against Candida albicans.
-
Anti-inflammatory Properties :
- Inhibits the production of pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
Anticancer Activity
A study evaluated the cytotoxic effects of several benzothiazole derivatives, revealing that compounds with similar structures exhibit IC50 values in the low micromolar range against MCF-7 cells:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 6i | MCF-7 | 12.5 | |
| Compound 6j | MCF-7 | 15.0 | |
| 3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine | Various | Not yet reported | N/A |
Antimicrobial Activity
In vitro studies demonstrated effective inhibition of bacterial growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Case Studies
-
Oncology Research :
A recent investigation into the anticancer properties of benzothiazole derivatives revealed promising results for compounds structurally similar to 3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine. These studies indicated that such compounds could serve as lead candidates for developing new anticancer therapies. -
Microbial Resistance :
Another study focused on the antimicrobial efficacy of benzothiazole derivatives against resistant strains of bacteria. The findings suggested that these compounds could be effective alternatives in treating infections caused by antibiotic-resistant bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular weights, and properties of the target compound with analogous benzo[d]thiazol-2(3H)-imine derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
